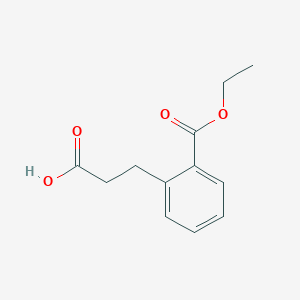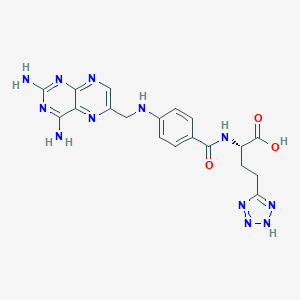
Tetrazole-aminopterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazole-aminopterin is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an antifolate agent. This compound is synthesized by the reaction of aminopterin with tetrazole, resulting in the formation of a novel chemical entity that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of tetrazole-aminopterin is similar to that of aminopterin. Tetrazole-aminopterin inhibits the activity of dihydrofolate reductase, which leads to a decrease in the production of nucleic acids. This inhibition leads to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Tetrazole-aminopterin has been shown to have significant biochemical and physiological effects. In vitro studies have shown that tetrazole-aminopterin is effective against a variety of cancer cell lines. In vivo studies have shown that tetrazole-aminopterin is effective against breast cancer, lung cancer, and leukemia in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrazole-aminopterin has several advantages for lab experiments. It is easy to synthesize and has been shown to be effective against a variety of cancer cell lines. However, there are also limitations to using tetrazole-aminopterin in lab experiments. The compound is not very stable and can degrade over time. Additionally, the compound is not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of tetrazole-aminopterin. One direction is to study the compound in combination with other antifolate agents to determine if it has synergistic effects. Another direction is to study the compound in animal models of other types of cancer to determine if it is effective against those cancers. Finally, future studies could focus on improving the stability and solubility of the compound to make it more useful in lab experiments.
Conclusion:
Tetrazole-aminopterin is a novel chemical entity that has gained significant attention in the field of scientific research due to its potential as an antifolate agent. The compound has been shown to be effective against a variety of cancer cell lines and has significant biochemical and physiological effects. While there are limitations to using tetrazole-aminopterin in lab experiments, there are also several future directions for the study of this compound.
Synthesemethoden
The synthesis of tetrazole-aminopterin involves the reaction of aminopterin with tetrazole. Aminopterin is a folate antagonist that inhibits the activity of dihydrofolate reductase, an important enzyme in the synthesis of nucleic acids. Tetrazole, on the other hand, is a five-membered heterocyclic compound that contains four nitrogen atoms. The reaction of aminopterin with tetrazole results in the formation of a novel chemical entity, tetrazole-aminopterin.
Wissenschaftliche Forschungsanwendungen
Tetrazole-aminopterin has been studied for its potential as an antifolate agent. Antifolates are a class of drugs that inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. This inhibition leads to a decrease in the production of nucleic acids, which in turn inhibits the growth of cancer cells. Tetrazole-aminopterin has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
127134-21-8 |
|---|---|
Produktname |
Tetrazole-aminopterin |
Molekularformel |
C19H20N12O3 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C19H20N12O3/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(32)25-12(18(33)34)5-6-13-28-30-31-29-13/h1-4,8,12,22H,5-7H2,(H,25,32)(H,33,34)(H,28,29,30,31)(H4,20,21,23,26,27)/t12-/m0/s1 |
InChI-Schlüssel |
IMRSBQGLWIOFSP-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Synonyme |
gamma-tetrazole-aminopterin tetrazole-aminopterin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



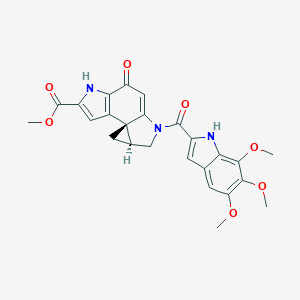
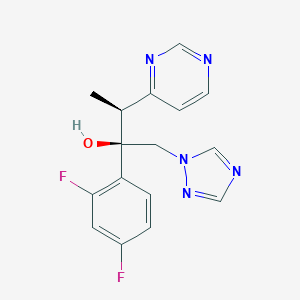
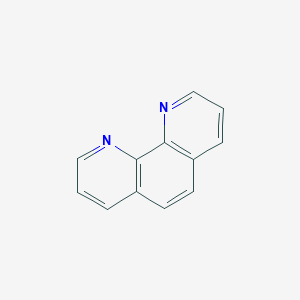
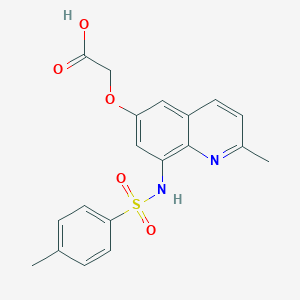
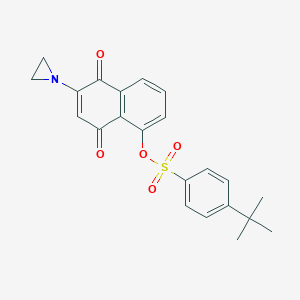
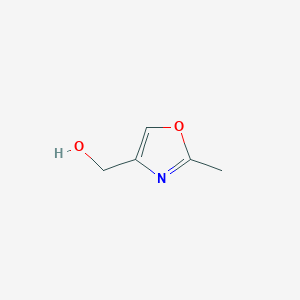
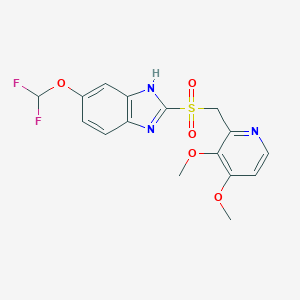
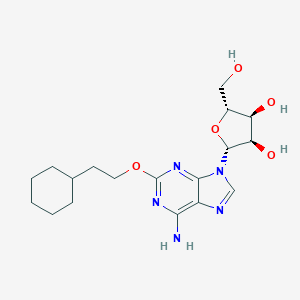
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
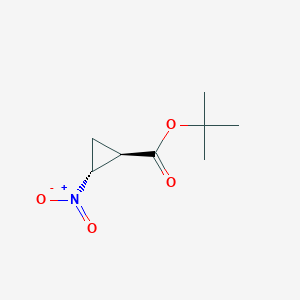
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
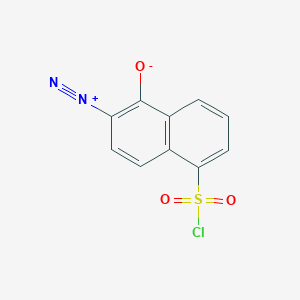
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
